molecular formula C11H15NO2 B1593015 Methyl 2-amino-4-isopropylbenzoate CAS No. 204850-17-9

Methyl 2-amino-4-isopropylbenzoate

Cat. No. B1593015
M. Wt: 193.24 g/mol
InChI Key: CIFBIIKFGFJMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-isopropylbenzoate” is a chemical compound that belongs to the class of amino benzoic esters . It has a molecular formula of C11H15NO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-isopropylbenzoate” includes an amino group (NH2) and an isopropyl group (C3H7) attached to a benzene ring, with a methyl ester group (COOCH3) also attached to the benzene ring . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-isopropylbenzoate” is a white crystalline solid. Its molecular weight is 193.24 g/mol . It is soluble in organic solvents such as ethanol and acetone, but it is insoluble in water. The melting point, boiling point, and other physical properties are not specified in the search results.

Scientific Research Applications

Preclinical Evaluation of Antitumor Properties

The compound Methyl 2-amino-4-isopropylbenzoate has been studied in the context of antitumor applications. For instance, amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles, structurally related to Methyl 2-amino-4-isopropylbenzoate, has been used to overcome limitations posed by drug lipophilicity, leading to the generation of water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, showing potential for clinical evaluation due to their favorable plasma concentrations and manageable toxic side effects (Bradshaw et al., 2002).

Drug Metabolism and Optimization

Research has shown the importance of understanding the metabolism of related compounds to optimize their structural class. For example, compounds like 2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide were extensively metabolized due to oxidative biotransformation. This understanding led to focused structure–activity and structure–metabolism studies to find more metabolically stable analogues while maintaining potency (Humphreys et al., 2003).

Synthesis and Pharmacological Potential

Methyl 2-amino-4-isopropylbenzoate derivatives have been synthesized and evaluated for their pharmacological potential. For instance, compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate showed potential to inhibit DNA gyrase-ATPase activity, indicating the compound's potential in pharmacological applications (Yurttaş et al., 2022).

Neuropsychiatric Applications

Compounds structurally similar to Methyl 2-amino-4-isopropylbenzoate, like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, have been explored for their therapeutic potential in neuropsychiatric disorders. These substances have shown complex consequences in experimental models and have initiated applications in disorders like schizophrenia, Alzheimer’s disease, and mild cognitive impairment (Marenco & Weinberger, 2006).

properties

IUPAC Name

methyl 2-amino-4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBIIKFGFJMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648120
Record name Methyl 2-amino-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-isopropylbenzoate

CAS RN

204850-17-9
Record name Methyl 2-amino-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-isopropylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-isopropylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-isopropylbenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-isopropylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-isopropylbenzoate
Reactant of Route 6
Methyl 2-amino-4-isopropylbenzoate

Citations

For This Compound
2
Citations
SJ Hays, BW Caprathe, JL Gilmore… - Journal of medicinal …, 1998 - ACS Publications
… washed with saturated NaHCO 3 (200 mL) and dried (MgSO 4 ), and the volatiles were removed under reduced pressure to afford 0.805 g (62%) of methyl 2-amino-4-isopropylbenzoate …
Number of citations: 177 pubs.acs.org
R Nadimpalli - J. Med. Chem, 1998 - academia.edu
… Methyl 2-Amino4-isopropylbenzoate (Starting Material for 45 and 86). Nitric acid (63 g, 1 mol) was added to a solution of 4-isopropylbromobenzene (50 g, 0.25 mol) dropwise at 0 DC. …
Number of citations: 2 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.